(((2-(6-ピバロイルアミド-9H-プリン-9-イル)エトキシ)メチル)ホスホリル)ビス(オキシ))ビス(メチレン)ビス(2,2-ジメチルプロパノエート)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

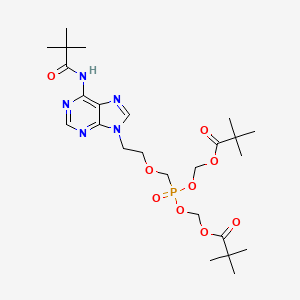

((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a useful research compound. Its molecular formula is C25H40N5O9P and its molecular weight is 585.595. The purity is usually 95%.

BenchChem offers high-quality ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス剤

この化合物は、鎖終結ヌクレオチドアナログとしての潜在的な用途に関して言及されています。 このタイプの化合物は、ヒト免疫不全ウイルス (HIV)、ヘルペスウイルス、EBウイルス、レトロウイルス、サイトメガロウイルス、およびその他の DNA ウイルスなど、さまざまなウイルスに対して有効です 。これは、複製中にウイルスDNA鎖の伸長を停止させることにより、ウイルスの増殖能力を阻害します。

作用機序

Target of Action

It is identified as an impurity of adefovir dipivoxil , which is a reverse transcriptase inhibitor used in the treatment of hepatitis B . Therefore, it can be inferred that the compound might interact with similar targets as Adefovir Dipivoxil.

Mode of Action

Given its structural similarity to Adefovir Dipivoxil , it may share a similar mode of action. Adefovir Dipivoxil is a prodrug that is metabolized into its active form, Adefovir, in the body. Adefovir then inhibits viral reverse transcriptase, an enzyme crucial for the replication of hepatitis B virus .

Biochemical Pathways

Adefovir Dipivoxil interferes with the viral DNA synthesis by inhibiting the viral reverse transcriptase .

Result of Action

If it acts similarly to Adefovir Dipivoxil, it could potentially inhibit the replication of the hepatitis B virus, leading to a decrease in viral load .

生物活性

The compound ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , also known by its CAS number 1416439-02-5 , is a complex organic molecule with significant potential in pharmacology, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N5O9P , and it features several functional groups including purine derivatives, phosphoryl groups, and ester functionalities. These structural characteristics suggest that the compound may interact with biological systems in unique ways, particularly in relation to nucleic acid metabolism.

While the exact mechanism of action for this compound remains to be fully elucidated, its structure indicates potential interactions with enzymes involved in nucleotide metabolism. It may act as a nucleotide analog, which could interfere with viral replication processes.

Potential Mechanisms:

- Inhibition of Viral Replication : As a purine analog, it may mimic natural nucleotides, disrupting the synthesis of viral DNA.

- Enzyme Interaction : The phosphoryl group could facilitate interactions with kinases or polymerases involved in nucleic acid synthesis.

Biological Activity

Research indicates that this compound exhibits antiviral activity , particularly against viruses such as hepatitis B. Its activity is comparable to that of Adefovir dipivoxil, a well-known antiviral medication used to treat chronic hepatitis B infections. Adefovir dipivoxil requires metabolic conversion to its active form; however, this compound may possess inherent activity without such conversion.

Comparative Biological Activity Table

| Compound Name | Activity | Target Virus | Reference |

|---|---|---|---|

| Adefovir Dipivoxil | Antiviral | Hepatitis B | |

| (((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) | Antiviral | Hepatitis B |

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that the compound inhibits the replication of hepatitis B virus (HBV). The specific IC50 values indicate effective concentrations that reduce viral load significantly.

- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully assess chronic exposure effects.

- Comparative Studies : Comparative analysis with other antiviral agents has shown that this compound may offer advantages such as reduced side effects and improved efficacy against resistant strains of HBV.

Future Directions in Research

Further research is needed to explore:

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with viral enzymes.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in human subjects.

- Analog Development : Exploring modifications to enhance potency or reduce side effects.

特性

IUPAC Name |

[2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N5O9P/c1-23(2,3)20(31)29-18-17-19(27-12-26-18)30(13-28-17)10-11-35-16-40(34,38-14-36-21(32)24(4,5)6)39-15-37-22(33)25(7,8)9/h12-13H,10-11,14-16H2,1-9H3,(H,26,27,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPNPWRQHFUDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N5O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。